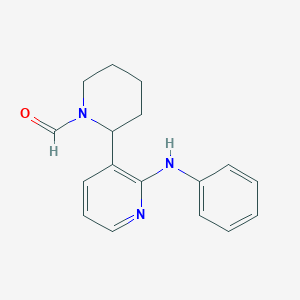
2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina es un compuesto orgánico complejo que pertenece a la clase de derivados de la piridina. Este compuesto se caracteriza por la presencia de un grupo benciloxi unido a la segunda posición del anillo de piridina y un grupo 1-propilpiperidin-2-il unido a la tercera posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina normalmente implica reacciones orgánicas de varios pasos. Un método común implica la formación inicial del anillo de piridina, seguida de la introducción de los grupos benciloxi y propilpiperidinilo mediante reacciones de sustitución nucleófila y aminación reductiva. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina puede implicar procesos por lotes a gran escala o de flujo continuo. Estos métodos están diseñados para maximizar la eficiencia y minimizar los residuos. Los pasos clave incluyen la preparación de intermediarios, la purificación mediante cristalización o cromatografía, y el aislamiento del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos de piridina o piperidina.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como los haluros de alquilo, los cloruros de acilo o los cloruros de sulfonilo en diversas condiciones, incluidos los entornos ácidos o básicos.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados de piridina.
Aplicaciones Científicas De Investigación
2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en la química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las interacciones con enzimas y receptores.
Medicina: La investigación explora su potencial como agente terapéutico, particularmente en el desarrollo de medicamentos dirigidos a trastornos neurológicos.
Industria: Encuentra aplicaciones en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos benciloxi y propilpiperidinilo juegan un papel crucial en la unión a estos objetivos, modulando su actividad y desencadenando vías de señalización posteriores. Se realizan estudios detallados para dilucidar estas interacciones y sus efectos sobre los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Isopropoxi-5-(1-propilpiperidin-2-il)piridina
- Butil[(1-propilpiperidin-2-il)metil]amina
Singularidad
2-(Benciloxi)-3-(1-propilpiperidin-2-il)piridina es única debido a su patrón de sustitución específico en el anillo de piridina, lo que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, afinidad de unión y actividad biológica, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones específicas.
Propiedades
Fórmula molecular |
C20H26N2O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-phenylmethoxy-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3 |
Clave InChI |
GNOUZDOVYBBOKB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)



![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)

![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)







